N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

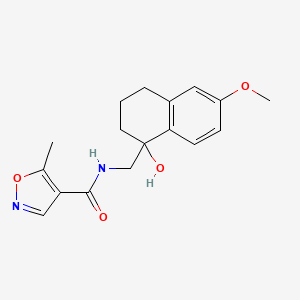

N-((1-Hydroxy-6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)Methyl)-5-Methylisoxazole-4-Carboxamide is a structurally complex molecule featuring:

- A tetrahydronaphthalene core (partially saturated naphthalene derivative) with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 1 and 6, respectively.

- An isoxazole ring substituted with a methyl group at position 5 and a carboxamide (-CONH₂) at position 4.

- A methylene bridge (-CH₂-) linking the tetrahydronaphthalene moiety to the carboxamide nitrogen.

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-11-14(9-19-23-11)16(20)18-10-17(21)7-3-4-12-8-13(22-2)5-6-15(12)17/h5-6,8-9,21H,3-4,7,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZSZRFSSCSDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide (referred to as "the compound" throughout this article) is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydronaphthalene core and an isoxazole moiety. Its molecular formula is C14H19N3O4, indicating the presence of hydroxyl and methoxy functional groups that may influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that the compound may act primarily as an inhibitor of fatty acid amide hydrolases (FAAH), enzymes responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound could elevate endogenous levels of cannabinoids, which are involved in several physiological processes including pain modulation and inflammation reduction.

Antiproliferative Effects

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxic effects at low micromolar concentrations. For instance, the compound demonstrated an IC50 value ranging from 2.2 µM to 4.4 µM against different cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity of the Compound

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 3.7 | Doxorubicin | 0.5 |

| HCT116 | 4.0 | Etoposide | 1.0 |

| MDA-MB-468 | 2.9 | - | - |

Antibacterial Activity

In addition to its anticancer properties, the compound has shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported to be around 8 µM, indicating a promising profile for further development as an antibacterial agent .

Case Studies and Research Findings

- Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase.

- Antibacterial Evaluation : In another study focused on bacterial strains, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting effective therapeutic potential in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Core Structures and Functional Groups

Key Observations :

- The tetrahydronaphthalene core in the target compound may enhance solubility compared to fully aromatic naphthalene derivatives (e.g., compound) due to reduced hydrophobicity.

- Methoxy and hydroxy substituents in the target could balance lipophilicity and polarity, whereas ’s methoxybenzyl and ’s phenoxy groups prioritize aromatic bulk.

Key Observations :

- Hydrazine-mediated cyclization () is typical for triazole formation, requiring high-temperature reflux.

- Milder conditions (room temperature, NaOH/MeOH) in suggest compatibility with sensitive functional groups like sulfonamides.

- Recrystallization () and TLC monitoring () are standard for purity assurance, though the target compound’s purification remains unspecified.

Physicochemical and Bioactivity Implications

Preparation Methods

Friedel-Crafts Cyclization

Benzene derivatives undergo cyclization with γ-butyrolactone in the presence of Lewis acids (e.g., AlCl₃) to form 6-methoxy-3,4-dihydronaphthalen-1(2H)-one. Methoxylation is achieved using dimethyl sulfate under basic conditions.

Hydroxylation and Reduction

The ketone intermediate is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol, yielding 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene. Subsequent reductive amination with formaldehyde and ammonium acetate introduces the methylamine side chain, forming (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.

Preparation of 5-Methylisoxazole-4-Carboxylic Acid

This heterocyclic building block is synthesized via two primary routes:

Hydrolysis of Ethyl 5-Methylisoxazole-4-Carboxylate

Ethyl esters are hydrolyzed under acidic conditions. For example, refluxing ethyl 5-methylisoxazole-4-carboxylate in 20% sulfuric acid for 16 hours yields 5-methylisoxazole-4-carboxylic acid with 60% efficiency. Alternative protocols using 10 M hydrochloric acid achieve comparable yields.

Table 1: Hydrolysis Conditions for Ethyl 5-Methylisoxazole-4-Carboxylate

| Acid | Concentration | Temperature | Time | Yield |

|---|---|---|---|---|

| H₂SO₄ | 20% v/v | Reflux | 16 h | 60% |

| HCl | 10 M | Reflux | 3 h | 99% |

Direct Synthesis from Isoxazole Precursors

Cyclocondensation of hydroxylamine with β-keto esters provides an alternative pathway, though this method is less commonly employed due to lower regioselectivity.

Carboxamide Formation via Acyl Chloride Intermediate

The carboxylic acid is activated to its acyl chloride for nucleophilic attack by the tetrahydronaphthalene-derived amine.

Acyl Chloride Synthesis

Thionyl chloride (SOCl₂) is the preferred reagent for chloride formation. Reaction conditions vary:

- Protocol A : 5-Methylisoxazole-4-carboxylic acid (1 eq) is refluxed with excess SOCl₂ (3 eq) in toluene for 3 hours, yielding 96–99% acyl chloride.

- Protocol B : Oxalyl chloride in dichloromethane with catalytic dimethylformamide (DMF) achieves similar efficiency at room temperature.

Table 2: Acyl Chloride Synthesis Optimization

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| SOCl₂ (3 eq) | Toluene | Reflux | 3 h | 96% |

| Oxalyl chloride | DCM | 20°C | 5 h | 95% |

Amide Coupling

The acyl chloride reacts with (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine in pyridine or dichloromethane. Pyridine acts as both a base and solvent, neutralizing HCl byproducts.

Critical Parameters :

- Molar Ratio : 1.2:1 (acyl chloride:amine) minimizes diacylation byproducts.

- Temperature : Reactions proceed at 0–25°C to prevent epimerization of the tetrahydronaphthalene chiral center.

Purification and Isolation

Crystallization

Crude product is purified via recrystallization from toluene/acetic acid (2:1 v/v), achieving >99% purity.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/heptane (1:1) eluent resolves residual starting materials.

Analytical Characterization

Spectroscopic Analysis

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) confirms ≥99.5% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.